![molecular formula C10H21ISi B12612615 Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- CAS No. 651302-75-9](/img/structure/B12612615.png)
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a silicon atom through a carbon chain. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction facilitates the exchange of the chlorine atom with an iodine atom, resulting in the formation of the desired silane compound . The reaction conditions usually require a controlled environment to prevent moisture and light from affecting the reaction, as the compound is sensitive to both .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction can produce various silane derivatives .
Aplicaciones Científicas De Investigación
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of stable intermediates and products. The molecular targets and pathways involved in its action are primarily related to its ability to interact with various functional groups in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Chlorotrimethylsilane
- Bromotrimethylsilane
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated silanes. This uniqueness makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Propiedades
Número CAS |
651302-75-9 |
|---|---|
Fórmula molecular |
C10H21ISi |
Peso molecular |
296.26 g/mol |
Nombre IUPAC |
[(3S)-5-iodo-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C10H21ISi/c1-9(6-7-11)10(2)8-12(3,4)5/h9H,2,6-8H2,1,3-5H3/t9-/m0/s1 |
Clave InChI |
VDKWCDSQORODFY-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CCI)C(=C)C[Si](C)(C)C |
SMILES canónico |
CC(CCI)C(=C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


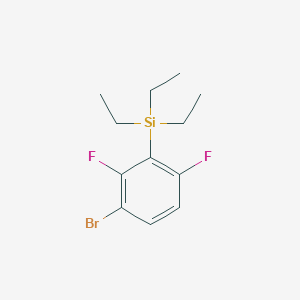
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
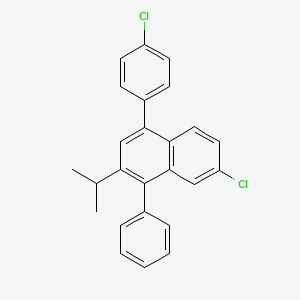
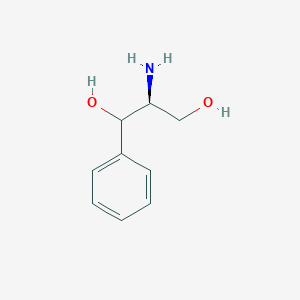
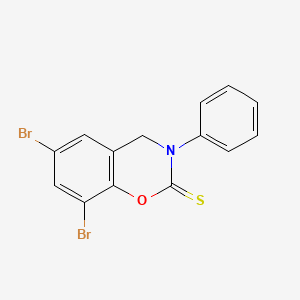
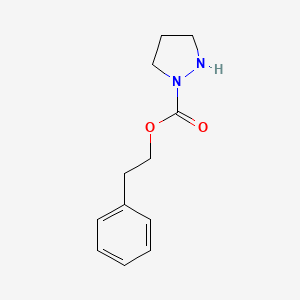
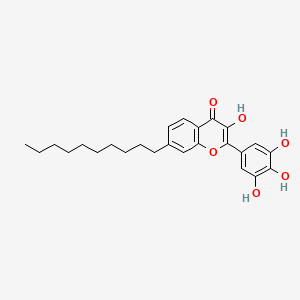
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
